![molecular formula C12H14N4O2 B2768899 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(furan-2-yl)methanone CAS No. 1795212-40-6](/img/structure/B2768899.png)
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(furan-2-yl)methanone
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Overview
Description
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(furan-2-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Scientific Research Applications
Corrosion Inhibition
Synthesized organic compounds, including derivatives similar to "(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(furan-2-yl)methanone", have been studied for their application in corrosion inhibition. For instance, a novel organic compound was used as an inhibitor for the prevention of mild steel corrosion in an acidic medium. The study demonstrated that these compounds show better inhibition efficiency, acting as mixed-type inhibitors in an acidic environment, and significantly improve the surface condition of mild steel by forming a protective thin layer (Singaravelu & Bhadusha, 2022).
Synthetic Chemistry
Research in synthetic chemistry has explored the synthesis of various compounds that include elements of the chemical structure similar to "(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(furan-2-yl)methanone". For example, derivatives have been synthesized for potential applications in preparing polysubstituted furans through a novel and efficient heterocyclization approach, indicating the versatility of these compounds in synthesizing complex organic molecules (Damavandi, Sandaroos, & Pashirzad, 2012).
Antimicrobial Activities
Studies have also been conducted on the antimicrobial activities of azole derivatives, including structures akin to "(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(furan-2-yl)methanone". These compounds have been found to exhibit activity against various microorganisms, suggesting their potential use in developing new antimicrobial agents (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
Catalyst Development
In the realm of catalyst development, compounds featuring the triazole moiety have been utilized to enhance the efficiency of catalytic processes. For instance, a tris(triazolyl)methanol-Cu(I) structure demonstrated outstanding catalytic activity for Huisgen 1,3-dipolar cycloadditions, showcasing the potential of these compounds in facilitating organic reactions under environmentally benign conditions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Mechanism of Action
Target of Action
Compounds with similar structures, such as substituted (1-(benzyl)-1h-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, have been shown to exhibit cytotoxic activity against various cancer cell lines .
Mode of Action
Tubulin is a protein that forms microtubules, which are essential for cell division and maintaining cell shape. By inhibiting tubulin polymerization, these compounds can disrupt cell division and induce apoptosis, or programmed cell death .
Biochemical Pathways
Related compounds have been shown to induce apoptosis via cell cycle arrest at the sub-g1 and g2/m phase . This suggests that the compound may affect pathways related to cell cycle regulation and apoptosis.
Pharmacokinetics
In silico studies of related compounds suggest that they possess drug-like properties .
Result of Action
Related compounds have been shown to induce apoptosis in various cancer cell lines . This suggests that the compound may have similar cytotoxic effects.
properties
IUPAC Name |
furan-2-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c17-12(11-2-1-9-18-11)15-6-3-10(4-7-15)16-8-5-13-14-16/h1-2,5,8-10H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFCVAGHZOWMNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(furan-2-yl)methanone |
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